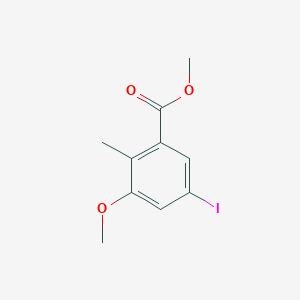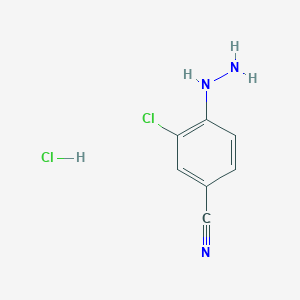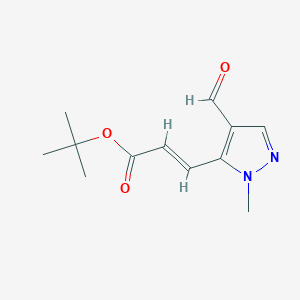
5-Isopropyl-4-(trifluoromethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-4-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by its pyridine ring structure, which is substituted with an isopropyl group at the 5-position and a trifluoromethyl group at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminopyridine as the core structure.
Isopropyl Group Introduction: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a strong Lewis acid catalyst such as aluminum chloride.
Trifluoromethyl Group Introduction: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle hazardous reagents. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The pyridine ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyridine ring or other functional groups present.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine N-oxide, pyridine-2,3-dione.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-Isopropyl-4-(trifluoromethyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.
類似化合物との比較
4-(Trifluoromethyl)pyridin-2-amine: Lacks the isopropyl group.
5-Isopropylpyridin-2-amine: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)pyridine: Lacks the amine group.
Uniqueness: The presence of both the isopropyl and trifluoromethyl groups on the pyridine ring makes 5-Isopropyl-4-(trifluoromethyl)pyridin-2-amine unique, providing it with distinct chemical and physical properties compared to its similar counterparts.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its applications range from organic synthesis to potential therapeutic uses, highlighting its importance in modern chemistry and industry.
特性
分子式 |
C9H11F3N2 |
|---|---|
分子量 |
204.19 g/mol |
IUPAC名 |
5-propan-2-yl-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H11F3N2/c1-5(2)6-4-14-8(13)3-7(6)9(10,11)12/h3-5H,1-2H3,(H2,13,14) |
InChIキー |
DIRQZKGUOSKZQX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN=C(C=C1C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



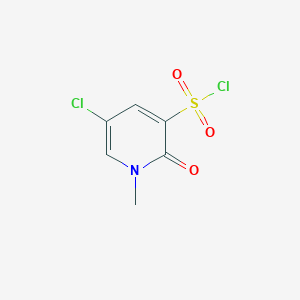
![5-([1,1'-Biphenyl]-4-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B15364255.png)
![8-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B15364260.png)
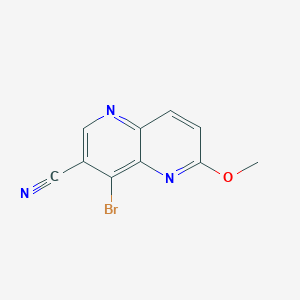
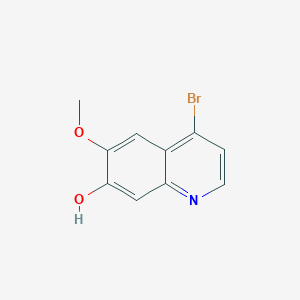
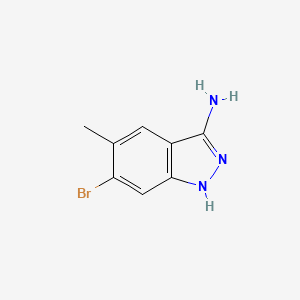
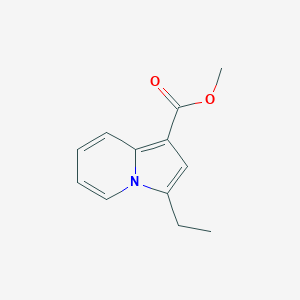
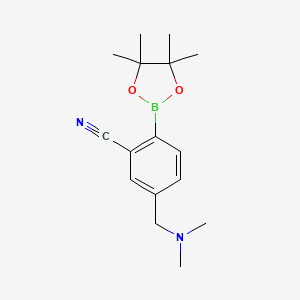
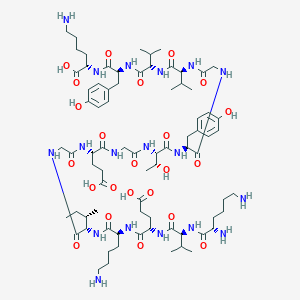
![2-[1,1'-Biphenyl]-3-yl-5-chloropyridine](/img/structure/B15364300.png)
